molecular formula C9H10BFO2 B2639960 3-Cyclopropyl-2-fluorophenylboronic acid CAS No. 1801916-30-2

3-Cyclopropyl-2-fluorophenylboronic acid

Cat. No.: B2639960
CAS No.: 1801916-30-2
M. Wt: 179.99
InChI Key: JMUQOWZPVIAOCI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyclopropyl-2-fluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation reactions to form the corresponding phenol and reduction reactions to yield the corresponding borane .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Suzuki-Miyaura Reaction: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Reduction: Corresponding borane.

Scientific Research Applications

3-Cyclopropyl-2-fluorophenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3-Cyclopropylphenylboronic acid

Comparison: 3-Cyclopropyl-2-fluorophenylboronic acid is unique due to the presence of both cyclopropyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these attributes are advantageous. Compared to its analogs, it offers enhanced reactivity and selectivity in certain cross-coupling reactions .

Properties

IUPAC Name

(3-cyclopropyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUQOWZPVIAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2CC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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